molecular formula C9H10F3NS B8588511 2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine CAS No. 62639-14-9

2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine

Cat. No. B8588511
Key on ui cas rn: 62639-14-9
M. Wt: 221.24 g/mol
InChI Key: IMVKODTWWSSKIT-UHFFFAOYSA-N
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Patent
US06747047B2

Procedure details

Activated Raney nickel (500 g wet paste, ˜50μ) was added portionwise to a solution of 2-[(methylthio)methyl]-4-(trifluoromethyl)benzenamine (55.3 g, 0.25 mole) in 1 L of ethanol over 30 minutes at 25-30° C. The heterogeneous mixture was stirred vigorously for 30 minutes after the addition. The sting was stopped, and the solids were allowed to settle over one hour. The liquid was decanted from the solids and poured through filter paper. The filtrate was evaporated under reduced pressure, and the residue was taken up in dichloromethane. The organic phase was separated from a small volume of water, dried over magnesium sulfate and evaporated under reduced pressure to afford 37.6 g of the title compound as amber oil.
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[CH2:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH2:14]>[Ni].C(O)C>[CH3:3][C:4]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:5]=1[NH2:14]

Inputs

Step One
Name
Quantity
55.3 g
Type
reactant
Smiles
CSCC1=C(C=CC(=C1)C(F)(F)F)N
Name
Quantity
500 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
to settle over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The liquid was decanted from the solids
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from a small volume of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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